molecular formula C9H13N3O B2445785 2-[(2-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol CAS No. 2200034-17-7

2-[(2-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol

Cat. No.: B2445785
CAS No.: 2200034-17-7
M. Wt: 179.223
InChI Key: RRUHMZZQHSFBCF-UHFFFAOYSA-N
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Description

2-[(2-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol is a compound that belongs to the class of aminopyrimidines. This compound is characterized by the presence of a cyclobutanol ring attached to a 2-methylpyrimidin-4-yl group through an amino linkage. Aminopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Mechanism of Action

While the specific mechanism of action for “2-[(2-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol” is not mentioned in the available data, related compounds such as pyrimidinamine derivatives act as mitochondrial complex I electron transport inhibitors (MET I) .

Future Directions

The future directions for “2-[(2-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol” and related compounds could involve further exploration and development of these compounds due to their potential applications in various fields. For instance, pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.

    Attachment of the Cyclobutanol Ring: The cyclobutanol ring is then attached to the pyrimidine ring through an amino linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(2-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol include other aminopyrimidine derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its unique structure, which combines a cyclobutanol ring with an aminopyrimidine moiety. This unique structure may confer specific biological activities and therapeutic potential that are not observed in other aminopyrimidine derivatives .

Properties

IUPAC Name

2-[(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-6-10-5-4-9(11-6)12-7-2-3-8(7)13/h4-5,7-8,13H,2-3H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUHMZZQHSFBCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)NC2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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